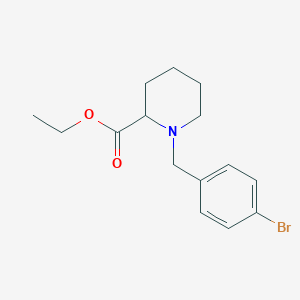
ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. EBP belongs to the class of piperidinecarboxylate compounds and is synthesized through a series of chemical reactions.
Mécanisme D'action
The exact mechanism of action of ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its analgesic and antidepressant effects.
Biochemical and Physiological Effects:
ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and protect against neuronal damage. ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate in lab experiments is that it is relatively easy to synthesize and purify. In addition, ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has been extensively studied and its pharmacological properties are well understood. However, one of the limitations of using ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate in lab experiments is that it may have off-target effects that could interfere with the interpretation of results.
Orientations Futures
There are several future directions for research on ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate. One area of interest is the development of more potent and selective analogs of ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate that could be used as therapeutic agents. Another area of interest is the investigation of the potential of ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, there is a need for further studies to better understand the mechanism of action of ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate and its potential off-target effects.
Méthodes De Synthèse
Ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate is synthesized through a series of chemical reactions that involve the condensation of ethyl 2-piperidinecarboxylate with 4-bromobenzyl chloride. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide, and the product is purified through a series of recrystallizations. The final product is a white crystalline powder with a melting point of 98-100°C.
Applications De Recherche Scientifique
Ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, ethyl 1-(4-bromobenzyl)-2-piperidinecarboxylate has been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury and stroke.
Propriétés
IUPAC Name |
ethyl 1-[(4-bromophenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-2-19-15(18)14-5-3-4-10-17(14)11-12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPZEFAULVAYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,9-bis(2-hydroxyethyl)isoquino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B4921192.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)


![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4921244.png)
![3-amino-N-(5-methyl-3-isoxazolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4921245.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)
![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)
![N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)

![5-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4921300.png)
![5-{5-chloro-2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921308.png)